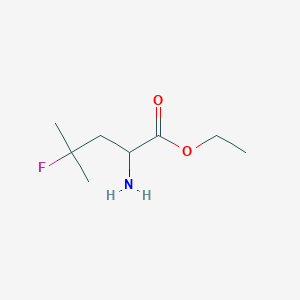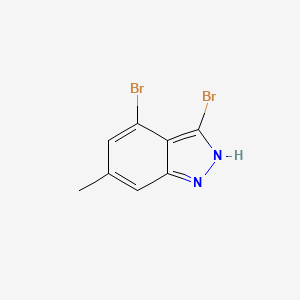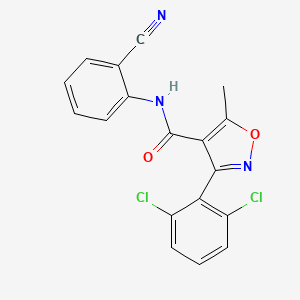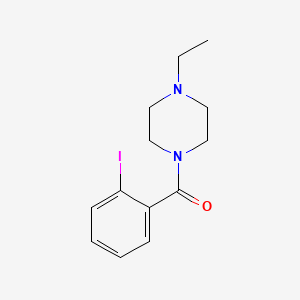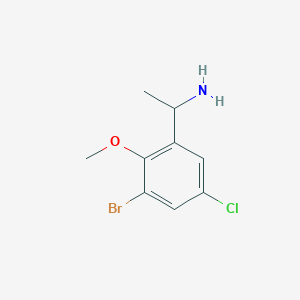
1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanamine
Descripción general
Descripción
1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanamine is a biochemical used for proteomics research . It has a molecular formula of C9H11BrClNO and a molecular weight of 264.55 .
Molecular Structure Analysis
The molecular structure of 1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanamine consists of a phenyl ring substituted with bromo, chloro, and methoxy groups, and an ethanamine side chain .Aplicaciones Científicas De Investigación
Environmental and Health Impacts of Halogenated Compounds
Estrogenic Activity and Reproductive Toxicity : Methoxychlor, a chlorinated hydrocarbon pesticide, exhibits proestrogenic activity, leading to adverse effects on fertility, pregnancy, and in utero development, highlighting the potential hormonal activity of halogenated compounds similar to "1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanamine" (Cummings, 1997).
Toxicological Effects of Brominated and Mixed Halogenated Compounds : Studies on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) reveal their similarity in biological effects to those of chlorinated analogs, such as PCDDs and PCDFs, indicating potential toxicities associated with halogenated compounds (Mennear & Lee, 1994).
Occurrence of Novel Brominated Flame Retardants : The increasing application of novel brominated flame retardants (NBFRs) in various products calls for research on their occurrence, environmental fate, and toxicity. High concentrations of specific NBFRs in indoor environments raise concerns about their impact on human health and the environment (Zuiderveen et al., 2020).
Potential Applications in Drug Development and Material Science
Antimetastatic Compounds : Research on the structure-activity relationships of natural and synthetic antimetastatic compounds emphasizes the importance of halogenated functional groups, including bromo and chloro, in enhancing anticancer activities. This suggests potential research applications of "1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanamine" in developing new anticancer drugs (Liew et al., 2020).
Environmental Persistence and Reactivity : The atmospheric reactivity of methoxyphenols, as potential tracers for biomass burning, points to the environmental significance of studying halogenated compounds with methoxy groups. Their degradation pathways and effects on air quality may offer insights into the environmental impact of related compounds (Liu et al., 2022).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(3-bromo-5-chloro-2-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClNO/c1-5(12)7-3-6(11)4-8(10)9(7)13-2/h3-5H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABWPUBZANXIIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC(=C1)Cl)Br)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B3163642.png)
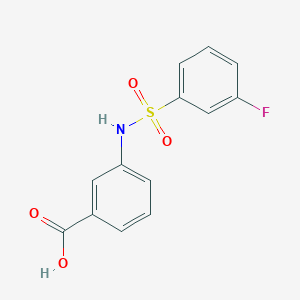

![3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid](/img/structure/B3163660.png)
![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole](/img/structure/B3163664.png)
![[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol](/img/structure/B3163672.png)
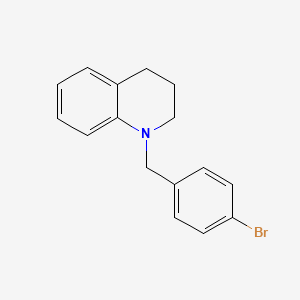
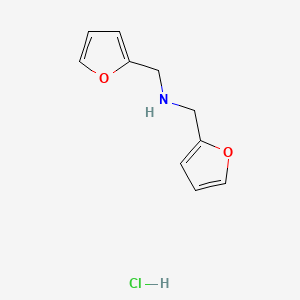
![(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diamine](/img/structure/B3163684.png)
